N~1~-(2-chlorophenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-1-(2-chlorophenyl)-N2-(4-phenoxyphenyl)-N2-(phenylsulfonyl)glycinamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate immune responses and treat various diseases.
Mechanism of Action
N~1~-(2-chlorophenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts by inhibiting the activity of Janus kinases, which are involved in cytokine signaling pathways. These kinases play a crucial role in immune responses and inflammation. By inhibiting Janus kinases, this compound can reduce the production of cytokines and modulate immune responses, leading to a reduction in inflammation.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It can reduce the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation. It can also modulate immune responses, leading to a reduction in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N~1~-(2-chlorophenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying immune responses and inflammation. However, there are also limitations to its use in lab experiments. This compound can have off-target effects, which can complicate the interpretation of results. It is also a potent inhibitor of Janus kinases, which can have unintended consequences in vivo.
Future Directions
There are several future directions for the study of N~1~-(2-chlorophenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more selective Janus kinase inhibitors, which can reduce the risk of off-target effects. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and lupus. Additionally, the use of this compound in combination with other drugs is being explored as a potential treatment strategy.
Scientific Research Applications
N~1~-(2-chlorophenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in cytokine signaling pathways and immune responses. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4S/c27-24-13-7-8-14-25(24)28-26(30)19-29(34(31,32)23-11-5-2-6-12-23)20-15-17-22(18-16-20)33-21-9-3-1-4-10-21/h1-18H,19H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQDQBSNQQJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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